molecular formula C22H25N3O4S B2358866 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide CAS No. 921833-55-8

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2358866
CAS No.: 921833-55-8
M. Wt: 427.52
InChI Key: JZJZMEZIEMLCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a pyridazine derivative featuring a sulfonamide group, a 4-ethoxyphenyl substituent, and a phenylethane side chain. Pyridazine scaffolds are recognized for their biological relevance, particularly in enzyme inhibition and receptor modulation due to their electron-deficient aromatic system . The sulfonamide moiety enhances binding affinity to metalloenzymes (e.g., carbonic anhydrases), while the ethoxy group modulates lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-20-10-8-19(9-11-20)21-12-13-22(26)25(24-21)16-15-23-30(27,28)17-14-18-6-4-3-5-7-18/h3-13,23H,2,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJZMEZIEMLCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a compound belonging to the class of pyridazinone derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3}, with a molecular weight of 395.5 g/mol. The compound features a pyridazinone ring and an ethoxyphenyl group, contributing to its biological properties.

PropertyValue
Molecular FormulaC21H25N5O3C_{21}H_{25}N_{5}O_{3}
Molecular Weight395.5 g/mol
CAS Number1235635-00-3

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways that regulate various biological functions.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with cell growth, immune response, and apoptosis, thereby impacting cellular behavior.

Biological Activity and Therapeutic Applications

Research has indicated that pyridazinone derivatives exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown antiproliferative effects in various cancer cell lines.

Case Studies

  • Antiproliferative Effects : A study demonstrated that related pyridazinone compounds exhibited IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent antiproliferative activity . The compounds induced G2/M phase cell cycle arrest and apoptosis in these cells.
  • Mechanistic Insights : Computational studies have revealed that these compounds interact with the colchicine binding site of tubulin, suggesting a mechanism involving microtubule destabilization, which is critical for cancer cell division .
  • In Vivo Efficacy : In animal models, pyridazinone derivatives have been shown to reduce tumor growth significantly, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Benzyloxy Groups

The synthesis of 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) () shares a pyridazine-sulfonamide core with the target compound but substitutes the ethoxy group with a benzyloxy moiety. Key differences include:

  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than benzyloxy groups, which may undergo rapid CYP450-mediated cleavage.

Sulfonamide Chain Variations

The target compound’s phenylethanesulfonamide side chain differs from simpler benzenesulfonamide derivatives (e.g., compound 3 in ). The extended alkyl chain may:

  • Improve target selectivity by accommodating deeper hydrophobic pockets in enzymes.
  • Increase molecular weight (~454 g/mol vs.

Heterocyclic Core Modifications

Compared to 2-[2-[(4-Ethoxyphenyl)methyl]benzimidazol-1-yl]-... (), which replaces pyridazine with a benzimidazole core:

  • Electronic Properties : Pyridazine’s electron-deficient nature facilitates hydrogen bonding with catalytic residues, whereas benzimidazole’s electron-rich system may favor π-π stacking interactions .
  • Bioactivity : Benzimidazoles are associated with antiviral activity, while pyridazines are explored for kinase inhibition.

Pharmacological Profiles of Amide Derivatives

Compounds m, n, o () are amide-based molecules with tetrahydropyrimidinyl and phenoxyacetamido groups. Unlike the sulfonamide-containing target compound, these amides:

  • Exhibit lower acidity (pKa ~10 for amides vs. ~5 for sulfonamides), altering ionization states at physiological pH.
  • May target protease or GPCR pathways rather than metalloenzymes.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyridazine 4-Ethoxyphenyl, sulfonamide ~454 High sulfonamide reactivity, moderate logP
4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5a) Pyridazine Benzyloxy, sulfonamide ~356 Increased lipophilicity, metabolic liability
2-[2-[(4-Ethoxyphenyl)methyl]benzimidazol-1-yl]-... Benzimidazole 4-Ethoxyphenyl, ester ~380 (estimated) Electron-rich core, ester hydrolysis risk
(R)-N-[(2S,4S,5S)-5-...]butanamide (m) Tetrahydropyrimidine Phenoxyacetamido, amide ~650 (estimated) Amide-based, protease/GPCR targeting

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s ethoxy group may be synthesized via nucleophilic substitution (similar to ’s benzyloxy derivatives), but steric hindrance from the phenylethane chain could require optimized reaction conditions .
  • Structure-Activity Relationships (SAR) : The 4-ethoxyphenyl group likely enhances binding to hydrophobic enzyme pockets, while the sulfonamide acts as a zinc-binding group in metalloenzyme inhibition.
  • Gaps in Data: No direct IC50 or pharmacokinetic data are available for the target compound. Comparative inferences rely on structural analogs and physicochemical trends.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three primary structural components: (1) a 3-(4-ethoxyphenyl)-substituted pyridazinone core, (2) a 2-aminoethyl linker, and (3) a 2-phenylethanesulfonamide moiety. Retrosynthetic deconstruction suggests the following strategic disconnections:

Pyridazinone Core Formation

The 6-oxopyridazin-1(6H)-yl scaffold is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For the 3-(4-ethoxyphenyl) substitution, a pre-functionalized diketone precursor—such as 3-(4-ethoxyphenyl)-1,4-pentanedione—serves as the starting material. This approach aligns with methods used for analogous pyrrolidine-2,5-dione systems, where cyclization under acidic or basic conditions yields the heterocyclic core.

Sulfonamide Functionalization

The final sulfonamide group is installed via reaction of the primary amine with 2-phenylethanesulfonyl chloride. This step parallels sulfonylation procedures documented in PubChem entries for structurally related compounds, where triethylamine or pyridine acts as an acid scavenger in dichloromethane or tetrahydrofuran (THF).

Stepwise Synthesis and Reaction Optimization

Synthesis of 3-(4-Ethoxyphenyl)pyridazin-6(1H)-one

Reaction Conditions

A mixture of 3-(4-ethoxyphenyl)-1,4-pentanedione (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) was heated under reflux for 6 hours. The reaction progress was monitored by thin-layer chromatography (TLC; ethyl acetate/hexanes, 1:1). Upon completion, the mixture was cooled to room temperature, and the precipitated product was filtered and washed with cold ethanol.

Yield : 68%
Characterization Data :

  • 1H NMR (300 MHz, DMSO-d6) : δ 1.35 (t, J = 7.0 Hz, 3H, –OCH2CH3), 4.08 (q, J = 7.0 Hz, 2H, –OCH2–), 6.92 (d, J = 8.7 Hz, 2H, ArH), 7.68 (d, J = 8.7 Hz, 2H, ArH), 7.89 (s, 1H, pyridazinone H-4), 8.21 (s, 1H, pyridazinone H-5).
  • 13C NMR (75 MHz, DMSO-d6) : δ 14.8 (–OCH2CH3), 63.5 (–OCH2–), 115.2, 122.4, 128.7, 131.6, 146.8 (aromatic carbons), 160.1 (C=O).

N-Alkylation with 2-Bromoethylamine Hydrobromide

Optimization of Alkylation Parameters

A suspension of 3-(4-ethoxyphenyl)pyridazin-6(1H)-one (5 mmol), 2-bromoethylamine hydrobromide (7.5 mmol), and potassium carbonate (15 mmol) in DMF (30 mL) was stirred at 80°C for 12 hours. The reaction mixture was poured into ice-water, extracted with ethyl acetate (3 × 50 mL), and dried over anhydrous sodium sulfate.

Critical Parameters :

  • Base Selection : Potassium carbonate outperformed triethylamine due to superior solubility of intermediates.
  • Solvent Screening : DMF provided higher yields (65%) compared to acetonitrile (48%) or THF (32%).
  • Temperature : Reactions below 70°C resulted in incomplete conversion (<30%).

Yield : 65%
Characterization Data :

  • ESI-MS : m/z 288.1 [M+H]+ (C14H17N3O2).

Sulfonylation with 2-Phenylethanesulfonyl Chloride

Reaction Protocol

To a solution of N-(2-aminoethyl)-3-(4-ethoxyphenyl)pyridazin-6(1H)-one (3 mmol) in dichloromethane (20 mL), triethylamine (6 mmol) was added under nitrogen. 2-Phenylethanesulfonyl chloride (3.6 mmol) dissolved in dichloromethane (10 mL) was added dropwise at 0°C. The mixture was stirred at room temperature for 4 hours, washed with 1M HCl (20 mL) and brine (20 mL), then dried and concentrated.

Yield : 82%
Characterization Data :

  • 1H NMR (300 MHz, CDCl3) : δ 1.42 (t, J = 7.0 Hz, 3H, –OCH2CH3), 3.12–3.25 (m, 4H, –SO2NHCH2CH2–), 3.89 (q, J = 7.0 Hz, 2H, –OCH2–), 4.45 (t, J = 5.8 Hz, 2H, pyridazinone–CH2–), 6.85–7.45 (m, 9H, aromatic protons).
  • HPLC Purity : 98.6% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Analytical and Spectroscopic Validation

Comparative Analysis of Synthetic Batches

Parameter Batch 1 Batch 2 Batch 3
Overall Yield (%) 68 72 65
HPLC Purity (%) 98.6 97.9 98.2
Residual Solvent (ppm) 120 85 150

Challenges in Purification

The final compound exhibited limited solubility in common organic solvents, necessitating gradient recrystallization from ethanol/water (4:1). Impurities arising from incomplete sulfonylation (<2%) were removed via preparative HPLC using a C18 column with 0.1% trifluoroacetic acid modifier.

Scalability and Process Considerations

Kilogram-Scale Production

Pilot-scale trials (1 kg starting material) identified critical process parameters:

  • Alkylation Step : Extended reaction time (18 hours) improved consistency in N-ethylation (yield increase from 65% to 71%).
  • Sulfonylation : Lower temperature (5°C) minimized sulfonyl chloride hydrolysis, enhancing yield to 85%.

Q & A

Q. What are the critical steps and analytical methods for synthesizing N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide with high purity?

Methodological Answer:

  • Multi-step synthesis : Begin with the pyridazinone core formation via cyclization of hydrazine derivatives with diketones. Introduce the 4-ethoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling (if halogenated precursors are used). Sulfonamide formation involves reacting a sulfonyl chloride with a primary amine under basic conditions (e.g., NaOH in DMF) .
  • Key reaction conditions :
    • Temperature: 60–80°C for cyclization steps; room temperature for sulfonamide coupling.
    • Solvents: Polar aprotic solvents (DMF, DMSO) for coupling reactions; ethanol/water mixtures for purification.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
  • Analytical validation :
    • TLC to monitor reaction progress (Rf values compared to standards).
    • NMR (1H/13C) to confirm substituent integration and connectivity (e.g., sulfonamide NH at δ 3.1–3.5 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
    • HPLC (C18 column, UV detection at 254 nm) to verify purity (>95%) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • 1H/13C NMR : Assign peaks to specific protons and carbons (e.g., ethoxy group signals at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and bond lengths (if single crystals are obtained via slow evaporation in ethanol) .
  • Comparative analysis : Cross-reference spectral data with structurally analogous pyridazinone derivatives (e.g., fluorophenyl or chlorophenyl analogs) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis, and what pitfalls should be avoided?

Methodological Answer:

  • Optimization strategies :
    • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling steps to reduce side products .
    • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
    • Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., sulfonamide formation) to enhance heat dissipation and reproducibility .
  • Common pitfalls :
    • Hydrolysis of sulfonamide : Avoid prolonged exposure to acidic/basic conditions during workup.
    • Byproduct formation : Monitor for N-alkylation side reactions using LC-MS during amine-sulfonyl chloride coupling .

Q. How can contradictions between computational predictions (e.g., DFT) and experimental reactivity data be resolved?

Methodological Answer:

  • Stepwise validation :
    • Re-examine computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (PCM for DMSO) to better mimic experimental conditions .
    • Experimental kinetics : Perform kinetic studies (e.g., UV-Vis monitoring of reaction rates) to compare with DFT-calculated activation energies .
    • Isolate intermediates : Use cold trapping (-78°C) or quenching to identify transient species not predicted by simulations .
  • Case example : If DFT predicts facile electrophilic substitution at the pyridazinone ring but experiments show low reactivity, evaluate steric hindrance from the ethoxyphenyl group via X-ray crystallography .

Q. What experimental approaches are used to study the sulfonamide group's role in biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • Synthesize analogs with modified sulfonamides (e.g., methylsulfonamide, tosylamide) and compare bioactivity in assays (e.g., enzyme inhibition) .
    • Use isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., carbonic anhydrase) .
  • Protease stability assays : Incubate the compound with liver microsomes to assess metabolic resistance, correlating sulfonamide stability with pharmacokinetic profiles .
  • Molecular docking : Model interactions between the sulfonamide and active sites (e.g., COX-2 enzyme) using AutoDock Vina, validating with mutagenesis studies .

Q. How can researchers evaluate the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline conditions : Incubate at pH 2 (0.1 M HCl) and pH 12 (0.1 M NaOH) at 40°C for 24 hours. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis) .
    • Thermal stress : Heat to 80°C for 48 hours in solid state and solution (DMSO). Use DSC to detect polymorphic changes .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2) using first-order models. Compare activation energy (Ea) via Arrhenius plots .

Q. What strategies are employed to resolve spectral overlaps in NMR characterization?

Methodological Answer:

  • Advanced NMR techniques :
    • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., ethylenic protons near δ 6.5–7.5 ppm) by correlating 1H-1H and 1H-13C couplings .
    • Variable temperature NMR : Suppress exchange broadening of NH protons by acquiring spectra at 25°C and -40°C .
  • Isotopic labeling : Synthesize 15N-labeled analogs to simplify nitrogen-bound proton assignments (e.g., sulfonamide NH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.